2-Pentylquinoline-4-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62077-97-8 |

|---|---|

Molecular Formula |

C15H18N2S |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2-pentylquinoline-4-carbothioamide |

InChI |

InChI=1S/C15H18N2S/c1-2-3-4-7-11-10-13(15(16)18)12-8-5-6-9-14(12)17-11/h5-6,8-10H,2-4,7H2,1H3,(H2,16,18) |

InChI Key |

ZZDKNXBYCDTDFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-Pentylquinoline-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 2-Pentylquinoline-4-carbothioamide. As a member of the quinoline family, a scaffold known for its diverse pharmacological activities, this molecule holds potential for investigation in various therapeutic areas. This document outlines a plausible synthetic route, predicted physicochemical and spectroscopic data, and a hypothetical biological context to facilitate further research and development. All quantitative data are summarized in structured tables, and detailed experimental protocols for the proposed synthesis are provided. Additionally, key logical and experimental workflows are visualized using diagrams.

Chemical Structure and Properties

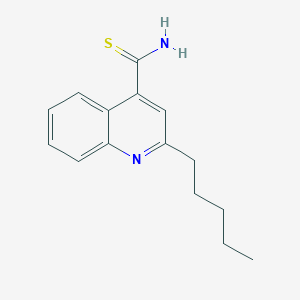

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A pentyl group is attached at the 2-position of the quinoline ring, and a carbothioamide (thioamide) group is at the 4-position.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₈N₂S

-

Canonical SMILES: CCCCCC1=NC2=CC=CC=C2C(=C1)C(=S)N

The structure is depicted below:

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Weight | 258.38 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 52.9 Ų |

| Heavy Atom Count | 18 |

Proposed Synthesis

A plausible and efficient synthetic route for this compound involves a two-step process:

-

Step 1: Doebner Reaction to synthesize the precursor, 2-pentylquinoline-4-carboxylic acid. This reaction involves the condensation of an aniline, an aldehyde (heptanal in this case, which will provide the pentyl group at the 2-position), and pyruvic acid.

-

Step 2: Thionation of the resulting carboxylic acid to the desired carbothioamide. This can be achieved by first converting the carboxylic acid to the corresponding carboxamide, followed by thionation using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). A more direct approach could involve the conversion of the carboxylic acid to a thioacid, followed by amination, although the former is more common.

Experimental Protocols

Step 1: Synthesis of 2-Pentylquinoline-4-carboxylic acid via Doebner Reaction

This protocol is adapted from established procedures for the Doebner reaction.

-

Materials:

-

Aniline (1.0 eq)

-

Heptanal (1.1 eq)

-

Pyruvic acid (1.2 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

To this solution, add heptanal (1.1 eq) dropwise while stirring.

-

After the addition is complete, add pyruvic acid (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate. The product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-pentylquinoline-4-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Step 2: Conversion of 2-Pentylquinoline-4-carboxylic acid to this compound

This protocol involves the conversion of the carboxylic acid to an amide, followed by thionation with Lawesson's reagent.

-

Materials:

-

2-Pentylquinoline-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Ammonia solution (excess)

-

Lawesson's reagent (0.5 eq)

-

Toluene (anhydrous, as solvent)

-

Dichloromethane (DCM, as solvent)

-

-

Procedure:

-

Amide Formation:

-

Suspend 2-pentylquinoline-4-carboxylic acid (1.0 eq) in dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 2 hours, or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled, concentrated ammonia solution with vigorous stirring.

-

Stir for 1-2 hours. The amide product will precipitate.

-

Filter the solid, wash with water, and dry to obtain 2-pentylquinoline-4-carboxamide.

-

-

Thionation:

-

In a dry, nitrogen-purged round-bottom flask, suspend the 2-pentylquinoline-4-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture can be purified by first washing with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar chemical structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.80 - 8.90 | d | 1H | H-8 |

| 8.10 - 8.20 | d | 1H | H-5 |

| 7.70 - 7.80 | t | 1H | H-7 |

| 7.50 - 7.60 | t | 1H | H-6 |

| 7.40 - 7.50 | s | 1H | H-3 |

| 7.80 - 8.20 | br s | 2H | -C(=S)NH₂ |

| 2.90 - 3.00 | t | 2H | -CH₂- (α to quinoline) |

| 1.70 - 1.80 | quintet | 2H | -CH₂- (β to quinoline) |

| 1.30 - 1.45 | m | 4H | -CH₂CH₂- (γ, δ to quinoline) |

| 0.85 - 0.95 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=S |

| ~162 | C-2 |

| ~148 | C-8a |

| ~145 | C-4 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~127 | C-8 |

| ~125 | C-6 |

| ~124 | C-4a |

| ~118 | C-3 |

| ~38 | -CH₂- (α to quinoline) |

| ~31 | -CH₂- (β to quinoline) |

| ~29 | -CH₂- (γ to quinoline) |

| ~22 | -CH₂- (δ to quinoline) |

| ~14 | -CH₃ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3100 | N-H stretch | Thioamide (-NH₂) |

| 3050 - 3080 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (pentyl) |

| 1600 - 1620 | C=N stretch | Quinoline ring |

| 1500 - 1580 | C=C stretch | Aromatic ring |

| 1400 - 1450 | C-N stretch | Thioamide |

| 1200 - 1300 | C=S stretch | Thioamide |

Potential Biological Signaling Pathways

Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways.[1][2] For instance, some quinoline compounds have been shown to modulate inflammatory responses. A key pathway in inflammation is the activation of the NLRP3 inflammasome.[3] Below is a diagram illustrating a hypothetical interaction of this compound with this pathway.

Caption: Hypothetical inhibition of the NLRP3 inflammasome assembly by this compound.

Experimental and Logical Workflows

The synthesis and characterization of this compound would follow a structured experimental workflow. This workflow ensures the correct synthesis of the target compound and the thorough validation of its structure and purity.

References

Physicochemical Properties of 2-Alkylquinoline-4-carbothioamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-alkylquinoline-4-carbothioamides, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this compound class, this guide also incorporates information from structurally related quinoline and carbothioamide derivatives to provide a foundational understanding for researchers in the field.

Introduction

Quinoline derivatives are a prominent scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a carbothioamide group at the 4-position and an alkyl chain at the 2-position of the quinoline ring is anticipated to modulate the physicochemical properties and biological activity of the parent scaffold. Understanding these properties is crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds, thereby guiding the design of new therapeutic agents.

While specific experimental data for 2-alkylquinoline-4-carbothioamides are scarce in the public domain, this guide synthesizes available information on related compounds to provide insights into their synthesis, characterization, and key physicochemical parameters.

Synthesis and Characterization

The synthesis of 2-alkylquinoline-4-carbothioamides can be approached through multi-step reaction sequences, often starting from isatin or its derivatives. A plausible synthetic route involves the Pfitzinger reaction, which is a well-established method for the synthesis of quinoline-4-carboxylic acids.[1] The subsequent conversion of the carboxylic acid to a carbothioamide represents a key transformation.

General Synthetic Pathway

A generalized synthetic pathway for 2-alkylquinoline-4-carbothioamides is outlined below. This pathway is based on established synthetic methodologies for related quinoline derivatives.[1][2]

Caption: Generalized synthetic workflow for 2-alkylquinoline-4-carbothioamides.

Experimental Protocols

Synthesis of 2-Alkylquinoline-4-carboxylic Acid (Pfitzinger Reaction) [1][2]

-

A mixture of an appropriate isatin derivative and an alkyl methyl ketone is prepared in a suitable solvent, such as ethanol or acetic acid.

-

A base, typically potassium hydroxide or sodium hydroxide, is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period (e.g., 24 hours).

-

After cooling, the mixture is acidified with a dilute acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.

-

The solid product is collected by filtration, washed, and may be purified by recrystallization.

Conversion of Carboxylic Acid to Carbothioamide

-

Via Carboxamide:

-

The 2-alkylquinoline-4-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

The acid chloride is then reacted with ammonia or a primary/secondary amine to form the 2-alkylquinoline-4-carboxamide.[3][4]

-

The resulting carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an anhydrous solvent like toluene or xylene under reflux to yield the desired 2-alkylquinoline-4-carbothioamide.

-

-

Direct Thionation: In some cases, direct conversion of the carboxylic acid to the carbothioamide may be possible using specific reagents, though this is less common.

Characterization

The structural elucidation of synthesized 2-alkylquinoline-4-carbothioamides relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the presence of the quinoline core, the alkyl chain, and the carbothioamide group. Characteristic chemical shifts for the protons and carbons in the heterocyclic ring and the thioamide moiety are expected.[3][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The C=S stretching vibration of the thioamide group is typically observed in the region of 850-1250 cm-1. Other characteristic peaks include N-H stretching and C=N stretching of the quinoline ring.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in structural confirmation.[3][6]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[7]

Caption: Analytical workflow for the characterization of 2-alkylquinoline-4-carbothioamides.

Physicochemical Properties

The physicochemical properties of 2-alkylquinoline-4-carbothioamides are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data is limited, the following sections discuss the expected properties based on their chemical structure and data from related compounds.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key parameter influencing a drug's ability to cross biological membranes.[8][9] The lipophilicity of 2-alkylquinoline-4-carbothioamides is expected to be influenced by the length of the 2-alkyl chain; longer alkyl chains will increase lipophilicity.

Experimental Determination of Lipophilicity: Reversed-phase thin-layer chromatography (RP-TLC) is a common method for the experimental determination of lipophilicity.[9][10]

-

Protocol:

-

The compounds are spotted on an RP-18 TLC plate.

-

The plate is developed using a mobile phase consisting of a mixture of an organic solvent (e.g., acetone) and an aqueous buffer.

-

The Rf values are determined, and the RM values are calculated using the equation: RM = log((1/Rf) - 1).

-

By extrapolating the RM values to a 100% aqueous mobile phase, the RM0 value, which is a measure of lipophilicity, can be determined.

-

Computational Prediction of Lipophilicity: Various computational models (e.g., ALOGP, XLOGP3) can be used to predict logP values.[10]

Table 1: Physicochemical Properties of Quinoline-4-carbothioamide (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂S | [11][12] |

| Molecular Weight | 188.25 g/mol | [11][12] |

| Appearance | Yellow solid | [12] |

| Purity | ≥ 95% (HPLC) | [12] |

Table 2: Predicted Physicochemical Properties of Selected 2-Alkylquinoline-4-carbothioamides (Illustrative)

| R-group (at C2) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP (XLOGP3) |

| -CH₃ (Methyl) | C₁₁H₁₀N₂S | 202.28 | 2.5 |

| -C₂H₅ (Ethyl) | C₁₂H₁₂N₂S | 216.31 | 2.9 |

| -C₃H₇ (Propyl) | C₁₃H₁₄N₂S | 230.34 | 3.4 |

| -C₄H₉ (Butyl) | C₁₄H₁₆N₂S | 244.37 | 3.9 |

| Note: Predicted logP values are illustrative and calculated using publicly available prediction software. Actual experimental values may vary. |

Acidity/Basicity (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets. The quinoline nitrogen is basic, and its pKa can be influenced by substituents. The carbothioamide group is generally considered to be very weakly acidic.

Computational Prediction of pKa: Quantum mechanical methods and various software packages can be used to predict the pKa values of quinoline derivatives with reasonable accuracy.[13][14][15][16]

Solubility

The aqueous solubility of 2-alkylquinoline-4-carbothioamides is expected to be relatively low and will likely decrease with increasing length of the alkyl chain due to the corresponding increase in lipophilicity. The ionization state, as determined by the pKa and the pH of the medium, will also significantly influence solubility.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for 2-alkylquinoline-4-carbothioamides have not been extensively elucidated, related quinoline derivatives are known to possess a broad spectrum of biological activities. For instance, some quinoline-4-carboxamides have shown antimalarial activity by inhibiting translation elongation factor 2 (PfEF2).[17] Other quinoline derivatives exhibit antimicrobial and antifungal effects, potentially through mechanisms involving the disruption of cell membranes or inhibition of essential enzymes.

Caption: Hypothetical mechanism of action for 2-alkylquinoline-4-carbothioamides.

Conclusion

The 2-alkylquinoline-4-carbothioamides represent a promising class of compounds for further investigation in drug discovery. This guide has provided an overview of their likely physicochemical properties, synthesis, and characterization based on the current understanding of related chemical structures. Further experimental studies are necessary to fully elucidate the properties of this specific compound class and to validate their therapeutic potential. The methodologies and data presented herein offer a valuable starting point for researchers entering this exciting area of medicinal chemistry.

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. tandfonline.com [tandfonline.com]

- 8. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cymitquimica.com [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

- 13. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 14. researchgate.net [researchgate.net]

- 15. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Phenylquinoline-4-carboxamide and Its Derivatives

Chemical Identification

The foundational compound for the carboxamide derivatives discussed is 2-Phenyl-4-quinolinecarboxylic acid.

| Identifier | Value |

| IUPAC Name | 2-phenylquinoline-4-carboxylic acid |

| CAS Number | 132-60-5[1] |

| Molecular Formula | C₁₆H₁₁NO₂ |

| Molecular Weight | 249.26 g/mol |

| Synonyms | 2-Phenylcinchoninic acid, Cinchophen |

The corresponding carboxamide is 2-Phenylquinoline-4-carboxamide .

| Identifier | Value |

| IUPAC Name | 2-phenylquinoline-4-carboxamide |

| CAS Number | Not assigned (derivative) |

| Molecular Formula | C₁₆H₁₂N₂O |

| PubChem CID | 185680[2] |

Quantitative Data

The following tables summarize key quantitative data from studies on 2-phenylquinoline-4-carboxylic acid derivatives.

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized derivatives against various bacterial strains.

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

| 5a4 | 64 | >512 | >512 | >512 |

| 5a7 | >512 | >512 | 128 | >512 |

Data extracted from a study on newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives, where compounds were evaluated for their in vitro antibacterial activity.[3][4]

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

This table shows the IC50 values of a lead compound against various histone deacetylase (HDAC) isoforms.

| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) |

| D28 | >100 | >100 | 24.45 | >100 |

Data from a study focused on the discovery of novel HDAC inhibitors, indicating the selectivity of the compound for HDAC3.[5][6]

Experimental Protocols

The synthesis of 2-phenylquinoline-4-carboxamide and its derivatives typically starts from 2-phenylquinoline-4-carboxylic acid, which can be synthesized via the Pfitzinger or Doebner reaction.

3.1. Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)

-

Reactants: Isatin and acetophenone.[5]

-

Procedure: Isatin (3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL). An ethanol solution (20 mL) of acetophenone (3.74 mmol) is then added slowly. The mixture is refluxed at 85°C for 8 hours. After reflux, the solvent is removed using a rotary evaporator. Water (100 mL) is added to the residue, and the pH is adjusted to 5-6 with 3 M hydrochloric acid. The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.[5][6]

3.2. Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives

-

General Procedure for Amidation: The synthesized 2-phenylquinoline-4-carboxylic acid is converted to its acyl chloride, which is then reacted with an appropriate amine to form the carboxamide derivative.

-

Alternative Coupling Method: A coupling reaction can be employed using reagents like O-(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) at room temperature.[7]

3.3. In Vitro Antibacterial Activity Assay (Broth Dilution Method)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Procedure: The compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in Mueller–Hinton broth in 96-well microtiter plates. Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL. The bacterial suspension is added to the wells containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Signaling Pathways and Experimental Workflows

4.1. Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives

The following diagram illustrates a general synthetic route for producing derivatives of 2-phenylquinoline-4-carboxamide, starting from the Pfitzinger reaction to yield the carboxylic acid, followed by amidation.

Caption: Synthetic route to 2-phenylquinoline-4-carboxamide derivatives.

4.2. Conceptual STAT3 Signaling Pathway Inhibition

Quinoline derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key regulator of cell proliferation and survival and is often overactivated in cancer.[7][8] The following diagram provides a conceptual overview of the STAT3 pathway and a hypothetical point of inhibition by a quinoline-based inhibitor.

References

- 1. echemi.com [echemi.com]

- 2. 2-Phenylquinoline-4-carboxamide | C16H12N2O | CID 185680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Theoretical studies on quinoline-4-carbothioamide derivatives

An In-depth Technical Guide to Theoretical Studies on Quinoline-4-Carbothioamide and Related Derivatives

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The introduction of a carbothioamide moiety (-C(=S)NH2) or its derivatives at the 4-position of the quinoline ring is a promising strategy for developing novel therapeutic agents. The sulfur atom in the thioamide group enhances lipophilicity and can act as a strong hydrogen bond acceptor, often leading to unique biological activities compared to its carboxamide oxygen analog.

Theoretical and computational studies are indispensable in modern drug discovery, providing deep insights into molecular properties, reaction mechanisms, and biological interactions at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular docking accelerate the design-synthesis-testing cycle by predicting the stability, reactivity, and binding affinity of novel compounds before their synthesis.

This technical guide provides a comprehensive overview of the theoretical studies on quinoline-4-carbothioamide and structurally related derivatives, such as quinoline-based thiosemicarbazides. It details the computational methodologies employed, summarizes key quantitative findings from recent literature, and visualizes the typical workflows used in the in silico analysis of these compounds.

Theoretical Methodologies: Protocols

Computational studies of quinoline-carbothioamide derivatives primarily rely on two core techniques: Density Functional Theory (DFT) for understanding electronic properties and molecular docking for predicting protein-ligand interactions.

Protocol 1: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating a wide array of molecular properties that govern reactivity and stability.

Objective: To determine the optimized geometry and electronic properties of quinoline-carbothioamide derivatives.

Methodology:

-

Initial Structure Preparation: The 3D structure of the derivative is drawn using molecular editing software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation. This is crucial as the geometry influences all calculated electronic properties.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1][2]

-

Basis Set: 6-31+G(d,p) or 6-311G(d,p) are commonly employed.[1][2][3][4] These Pople-style basis sets include polarization functions (d,p) for heavy and hydrogen atoms, respectively, and diffuse functions (+) for accurately describing anions and weak interactions.

-

-

Frequency Calculations: Performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, key electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability.[3]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites.

-

Quantum Chemical Descriptors: Other descriptors such as ionization potential, electron affinity, hardness, and softness are calculated from FMO energies to quantify reactivity.

-

Protocol 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is essential for understanding the mechanism of action and for structure-based drug design.

Objective: To predict the binding mode, binding affinity, and key interactions of quinoline-carbothioamide derivatives with a biological target.

Methodology:

-

Target and Ligand Preparation:

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of the ligand, usually optimized by DFT or a molecular mechanics force field, is prepared by assigning charges and defining rotatable bonds.

-

-

Binding Site Definition: The active site of the protein is defined. This is often based on the location of a co-crystallized inhibitor or identified using pocket-finding algorithms.

-

Docking Simulation:

-

Software: AutoDock, Glide (Schrödinger), GOLD, or similar docking programs.

-

Algorithm: A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) explores various conformations and orientations of the ligand within the defined binding site.

-

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.[1][2]

-

-

Analysis of Results:

-

Binding Energy: The predicted binding energy provides a quantitative estimate of binding affinity. For example, the estimated binding energy for the active compound QST4 against the InhA enzyme was -8.30 kcal/mol.[1][2]

-

Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and amino acid residues in the active site.

-

Data Presentation: Quantitative Findings

The following tables summarize quantitative data from theoretical and experimental studies of quinoline-carbothioamide derivatives and their close analogs.

Table 1: Antitubercular and Antimicrobial Activity of Quinoline-Sulfonyl-Thiosemicarbazides Data extracted from a study on novel quinoline-based thiosemicarbazide derivatives. The compounds (QST series) were evaluated for their minimum inhibitory concentration (MIC).

| Compound | Target Organism | MIC (µM)[1] |

| QST4 | Mycobacterium tuberculosis H37Rv | 6.25 |

| QST3 | Mycobacterium tuberculosis H37Rv | 12.5 |

| QST10 | Mycobacterium tuberculosis H37Rv | 12.5 |

| QST10 | Candida albicans | 31.25 µg/mL[2] |

| QST8 | Staphylococcus aureus | 250 µg/mL[2] |

| QST9 | Staphylococcus aureus | 250 µg/mL[2] |

Table 2: Calculated Quantum Chemical Properties of Representative Quinoline Derivatives This table presents typical values for electronic properties calculated using DFT (B3LYP functional). Lower HOMO-LUMO gaps generally imply higher reactivity.

| Derivative Class | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

| Fluoroquinolone Analog C | - | - | 0.1609 | [3][4] |

| Fluoroquinolone Analog E | - | - | 0.130 | [3][4] |

| Novel Quinolone Derivative | - | - | 4.9266 | [5] |

Table 3: Molecular Docking and Antimalarial Activity of Quinoline Derivatives This table correlates the predicted binding affinity from molecular docking with experimentally determined biological activity.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Biological Activity (IC50 or MIC) | Reference |

| QST4 | InhA Enzyme (M. tuberculosis) | -8.30 | 6.25 µM (MIC) | [1][2] |

| 7c | Plasmodium falciparum | - | 0.02 µg/mL | [6] |

| 7q | Plasmodium falciparum | - | 0.02 µg/mL | [6] |

| 7l | Plasmodium falciparum | - | 0.10 µg/mL | [6] |

Visualization of Theoretical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows described in the cited theoretical studies.

Caption: Computational Drug Discovery Workflow for Quinoline Derivatives.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction to the quinoline scaffold in medicinal chemistry

An In-depth Technical Guide to the Quinoline Scaffold in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic system composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties and versatile reactivity make it a "privileged scaffold," consistently appearing in a vast array of pharmacologically active compounds.[2] This guide provides a comprehensive technical overview of the quinoline core, covering its fundamental properties, key synthetic strategies, and significant applications in modern drug discovery. We delve into the mechanisms of action for major classes of quinoline-based drugs, present quantitative biological data, and provide detailed experimental protocols for their synthesis and evaluation, aiming to equip researchers with the foundational knowledge required to innovate within this critical area of therapeutic development.

Introduction to the Quinoline Scaffold

Quinoline, with the chemical formula C₉H₇N, is a nitrogen-containing heterocyclic aromatic compound.[3] Its structure consists of a benzene ring fused to a pyridine ring.[1] This fusion confers a unique electronic distribution and a planar, rigid framework that is ideal for interacting with biological macromolecules. The presence of the nitrogen atom makes it a weak tertiary base and allows for a variety of chemical modifications through both electrophilic and nucleophilic substitution reactions.[4][5] These properties have made the quinoline nucleus a central building block in the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[6][7][8]

Physicochemical Properties: The drug-likeness of quinoline derivatives is heavily influenced by their physicochemical properties. The nitrogen atom can be protonated, influencing solubility and receptor interaction. Lipophilicity, often measured as logP, is a critical parameter that can be modulated by adding various substituents to the quinoline core, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis of the Quinoline Scaffold

Several classical and modern synthetic methods are employed to construct the quinoline ring system. The choice of method often depends on the desired substitution pattern.

Classical Synthesis Methods

-

Skraup Synthesis : This is one of the oldest and most famous methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11] The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[11]

-

Friedländer Synthesis : This method provides a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester) under acid or base catalysis.[12][13][14][15]

-

Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[16]

-

Pfitzinger Reaction : A variation of the Friedländer synthesis, this method uses isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.

Modern Synthesis Methods

Modern approaches often focus on improving yields, reducing reaction times, and employing greener methodologies. These include transition-metal-catalyzed reactions, microwave-assisted synthesis, and one-pot multicomponent reactions that offer efficient access to complex and diverse quinoline libraries.[16]

Applications in Drug Discovery & Mechanisms of Action

The quinoline scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance.

Anticancer Agents

Quinoline derivatives are prominent in oncology, primarily as kinase inhibitors. They target key signaling pathways that are often dysregulated in cancer.

-

Tyrosine Kinase Inhibitors (TKIs) : Many quinoline-based drugs function by inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).[17][18] Overactivation of these receptors leads to uncontrolled cell proliferation, angiogenesis, and metastasis. Drugs like Bosutinib , Cabozantinib , and Lenvatinib are clinical examples that utilize a quinoline core to anchor within the ATP-binding site of these kinases.[17][19]

Below is a diagram illustrating the central role of these kinases and their downstream pathways, which are common targets for quinoline-based inhibitors.

Antimalarial Agents

The history of quinoline in medicine is famously rooted in the treatment of malaria.

-

Quinine , an alkaloid from the cinchona tree, and its synthetic analogs like Chloroquine and Mefloquine , are crucial antimalarials. Their primary mechanism involves interfering with the detoxification of heme in the parasite's food vacuole.[20] The parasite digests hemoglobin, releasing toxic free heme. These drugs are thought to cap the growing heme polymer (hemozoin), leading to a buildup of the toxic free heme and parasite death.

Antibacterial Agents (Fluoroquinolones)

A major class of antibiotics, the fluoroquinolones (e.g., Ciprofloxacin , Levofloxacin ), are based on a related 4-quinolone core.

-

Mechanism : They inhibit two essential bacterial enzymes, DNA gyrase and topoisomerase IV.[21] These enzymes are critical for DNA replication, transcription, and repair. By trapping the enzyme-DNA complex, fluoroquinolones lead to breaks in the bacterial chromosome and rapid cell death.[21]

Quantitative Data

The potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) against specific targets or cell lines.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference(s) |

| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [22] |

| HCT-116 (Colon) | 5.34 | [22] | ||

| MCF-7 (Breast) | 5.21 | [22] | ||

| 3c | 8-Hydroxyquinoline-5-sulfonamide | C-32 (Melanoma) | 2.3 | [20] |

| MDA-MB-231 (Breast) | 4.8 | [20] | ||

| A549 (Lung) | 3.5 | [20] | ||

| Compound 7 | Quinazoline-Sulfonamide | A549 (Lung) | 158.2 | [23] |

| HeLa (Cervical) | 91.5 | [23] | ||

| Compound 17 | Quinazoline-Sulfonamide | A549 (Lung) | 77.8 | [23] |

| HeLa (Cervical) | 87.6 | [23] | ||

| Compound 66 | 4-Anilinofuroquinoline | Various (NCI-60 Panel) | Potent vs Imatinib | [24] |

| 91b1 | Quinoline Derivative | AGS (Gastric) | 4.28 µg/mL | [4] |

| KYSE150 (Esophageal) | 4.17 µg/mL | [4] |

Table 2: Pharmacokinetic Parameters of Selected Quinolone Antibiotics

| Drug | Oral Bioavailability (%) | Elimination Half-life (h) | Protein Binding (%) | Primary Route of Elimination |

| Ciprofloxacin | ~70 | 3-5 | 20-40 | Renal / Non-renal |

| Levofloxacin | >99 | 6-8 | ~30 | Renal |

| Moxifloxacin | ~90 | 10-14 | ~50 | Hepatic / Renal |

| Norfloxacin | 30-40 | 3-4 | 10-15 | Renal |

| Ofloxacin | >95 | 5-7 | ~25 | Renal |

| (Data compiled from general pharmacology literature) |

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing research. Below are representative protocols for the synthesis and biological evaluation of quinoline scaffolds.

Synthesis Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of a substituted quinoline via the Friedländer reaction.

Objective: To synthesize a 2-substituted quinoline from 2-aminobenzaldehyde and a ketone.

Materials:

-

2-Aminobenzaldehyde

-

Acetone (or other ketone with an α-methylene group)

-

Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add the ketone (1.1 eq) to the solution.

-

Catalyst Addition: Add the catalyst. For base-catalyzed reaction, add KOH (0.1-0.2 eq). For acid-catalyzed reaction, add p-TsOH (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure quinoline derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocol: MTT Assay for Cytotoxicity

This protocol details the use of the MTT assay to determine the cytotoxic effect (IC₅₀) of a synthesized quinoline compound on a cancer cell line.

Objective: To measure the viability of cancer cells after treatment with a quinoline derivative.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7][8][25][26]

Materials:

-

Adherent cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test quinoline compound, dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile plates

-

Humidified incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells using a hemocytometer and resuspend them in complete medium to a density of 5x10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test quinoline compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in the humidified incubator.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[26]

-

Formazan Formation: Incubate the plate for another 3-4 hours at 37 °C, protected from light, until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Conclusion

The quinoline scaffold remains a profoundly important and versatile core in medicinal chemistry. Its prevalence in approved drugs for cancer, malaria, and bacterial infections is a testament to its favorable structural and chemical properties. A deep understanding of its synthesis, mechanisms of action, and structure-activity relationships is essential for the rational design of new, more effective therapeutic agents. As drug resistance and the need for targeted therapies grow, the "privileged" quinoline scaffold will undoubtedly continue to be a fertile ground for the development of next-generation medicines. This guide has provided a technical foundation for researchers to build upon, from synthetic protocols to biological evaluation, fostering continued innovation in this vital field.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. uop.edu.pk [uop.edu.pk]

- 12. organicreactions.org [organicreactions.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. iipseries.org [iipseries.org]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 20. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 22. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Lipophilicity and solubility of substituted quinoline carboxamides

An In-depth Technical Guide on the Lipophilicity and Solubility of Substituted Quinoline Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted quinoline carboxamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A critical aspect of the drug discovery and development process for these compounds is the optimization of their physicochemical properties, particularly lipophilicity and aqueous solubility. These two parameters are pivotal in determining the pharmacokinetic and pharmacodynamic profiles of a drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the lipophilicity and solubility of substituted quinoline carboxamides, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological signaling pathways.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[3] The introduction of a carboxamide linkage at various positions on the quinoline ring has proven to be an effective strategy for modulating the biological activity and physicochemical properties of these molecules.[2] Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs the ability of a compound to permeate biological membranes.[4][5] On the other hand, aqueous solubility is crucial for ensuring adequate concentration of the drug in the gastrointestinal tract for absorption and in the bloodstream for distribution to target tissues.[6] A delicate balance between these two properties is often required to achieve optimal drug-like characteristics. This guide aims to provide researchers with a detailed understanding of these key parameters for substituted quinoline carboxamides.

Quantitative Data on Lipophilicity and Solubility

The following tables summarize the quantitative data on the lipophilicity and solubility of various substituted quinoline carboxamides, compiled from the literature. These tables are designed for easy comparison of the impact of different substituents on these crucial physicochemical properties.

Table 1: Lipophilicity and In Vitro Activity of Quinoline-4-Carboxamide Derivatives

| Compound | R¹ | R² | R³ | clogP | Pf EC₅₀ (3D7) (nM) | Aqueous Solubility (µM) |

| 1 | Br | 3-pyridyl | p-tolyl | 4.3 | 120 | Poor |

| 10 | Cl | 3-pyridyl | p-tolyl | 4.0 | 150 | - |

| 11 | F | 3-pyridyl | p-tolyl | 3.8 | 210 | Poor |

| 12 | H | 3-pyridyl | p-tolyl | 3.7 | 950 | - |

| 18 | F | 2-(pyrrolidin-1-yl)ethyl | p-tolyl | 3.5 | 40 | >100 |

| 19 | F | 3-(pyrrolidin-1-yl)propyl | p-tolyl | 3.8 | 150 | >100 |

| 24 | F | 2-(pyrrolidin-1-yl)ethyl | 4-morpholinopiperidine | 2.9 | 150 | Good |

Data extracted from a study on antimalarial quinoline-4-carboxamides.[7]

Table 2: Calculated Lipophilicity of Quinoline-2-Carboxamide Derivatives

| Compound | N-Substituent | logP (ACD/LogP) |

| 1 | n-Propyl | 3.16 |

| 2 | n-Octyl | 6.98 |

| 3 | Pyrrolidinyl | 1.15 |

| 5 | Cyclohexyl | 4.69 |

| 6 | Cycloheptyl | 5.26 |

| 7 | 2-Phenylethyl | 4.14 |

| 11 | Benzyl | 3.89 |

Data from a study on the biological activity of substituted quinoline-2-carboxamides.[1] Generally, quinoline derivatives were found to have better aqueous solubility compared to their naphthalene isosteres.[1]

Experimental Protocols

This section details the methodologies for determining the lipophilicity and solubility of substituted quinoline carboxamides.

Determination of Lipophilicity

Lipophilicity is experimentally determined using chromatographic techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Reversed-Phase Thin-Layer Chromatography (RP-TLC).[4][8]

3.1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method measures the retention time of a compound on a non-polar stationary phase.[8]

-

Instrumentation: An HPLC system equipped with a C18 column and a UV detector is typically used.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile) is used. The analysis is performed under isocratic conditions with varying concentrations of the organic modifier.

-

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).

-

The compound is injected onto the column, and the retention time (t_R) is recorded.

-

The dead time (t_0) is determined using a non-retained compound (e.g., sodium nitrate).

-

The retention factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.

-

The logarithm of the retention factor (log k) is determined at several different concentrations of the organic modifier.

-

The log k_w value, which is the log k at 100% aqueous phase, is determined by extrapolation of the linear regression of log k versus the concentration of the organic modifier. The log k_w value is used as a measure of lipophilicity.

-

3.1.2. Reversed-Phase Thin-Layer Chromatography (RP-TLC)

This technique provides a rapid and less resource-intensive method for estimating lipophilicity.[4]

-

Stationary Phase: RP-18 coated TLC plates.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer, pH 7.4).

-

Procedure:

-

Solutions of the test compounds are spotted onto the TLC plate.

-

The plate is developed in a chromatographic chamber saturated with the mobile phase.

-

After development, the spots are visualized (e.g., under UV light).

-

The retardation factor (R_f) for each compound is calculated.

-

The R_M value is calculated from the R_f value using the equation: R_M = log((1/R_f) - 1).

-

The R_M0 value, which represents the lipophilicity, is obtained by extrapolating the linear relationship between the R_M values and the concentration of the organic solvent in the mobile phase to a 0% concentration of the organic solvent.

-

Determination of Aqueous Solubility

Aqueous solubility can be determined using various methods, with kinetic solubility assays being common in early drug discovery.[6][7]

3.2.1. Kinetic Aqueous Solubility Assay

This high-throughput method measures the solubility of a compound when added to an aqueous buffer from a concentrated organic stock solution.[6][7]

-

Materials: Test compounds dissolved in dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS, pH 7.4).

-

Procedure:

-

A concentrated stock solution of the test compound (e.g., 10 mM) is prepared in DMSO.

-

A small volume of the DMSO stock solution is added to a larger volume of PBS (e.g., 1 µL of stock into 99 µL of PBS) to achieve the final desired concentration.

-

The solution is shaken for a specified period (e.g., 1.5 hours) at room temperature to allow for equilibration.

-

The solution is then filtered to remove any precipitated compound.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the response to a standard curve prepared in the same buffer.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway for substituted quinoline carboxamides.

Experimental Workflow for Lipophilicity and Solubility Determination

Caption: Experimental workflow for determining lipophilicity and solubility.

Signaling Pathway Inhibition by Anticancer Quinoline Carboxamides

Many quinoline carboxamides exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, or by targeting DNA damage response kinases like ATM.[3][9]

Caption: Inhibition of key oncogenic signaling pathways by quinoline carboxamides.

Conclusion

The lipophilicity and solubility of substituted quinoline carboxamides are critical determinants of their potential as therapeutic agents. As demonstrated by the compiled data, the nature and position of substituents on the quinoline carboxamide scaffold offer a wide range of possibilities for fine-tuning these properties. The experimental protocols outlined in this guide provide a solid foundation for researchers to assess the drug-like qualities of their novel compounds. Furthermore, understanding the interaction of these molecules with key biological pathways, as visualized in the signaling diagram, is essential for rational drug design and the development of effective and safe medicines. This guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of promising quinoline carboxamide candidates from the laboratory to the clinic.

References

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Quinoline-4-Carbothioamide and Its Analogs: A Technical Guide

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for quinoline-4-carboxamide, a structurally analogous compound to quinoline-4-carbothioamide. These values provide a reliable reference for the anticipated spectral features of the target thioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Quinoline-4-carboxamide

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H2 | 8.95 | d |

| H3 | 7.75 | d |

| H5 | 8.20 | d |

| H6 | 7.65 | t |

| H7 | 7.80 | t |

| H8 | 8.10 | d |

| -CONH2 | 7.9 (br s), 8.3 (br s) | br s |

Solvent: DMSO-d6. Data is representative and compiled from typical values for quinoline structures.

Table 2: 13C NMR Spectroscopic Data for Quinoline-4-carboxamide

| Carbon | Chemical Shift (δ) ppm |

| C2 | 150.5 |

| C3 | 121.0 |

| C4 | 142.0 |

| C4a | 128.5 |

| C5 | 130.0 |

| C6 | 128.0 |

| C7 | 129.5 |

| C8 | 125.0 |

| C8a | 148.0 |

| -CONH2 | 168.0 |

Solvent: DMSO-d6. Data is representative and compiled from typical values for quinoline structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Quinoline-4-carboxamide

| Wavenumber (cm-1) | Functional Group Assignment |

| 3400-3200 | N-H stretching (amide) |

| 3100-3000 | C-H stretching (aromatic) |

| 1680-1650 | C=O stretching (amide I) |

| 1620-1580 | N-H bending (amide II) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

Sample prepared as a KBr disc.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Quinoline-4-carboxamide

| m/z | Interpretation |

| 172 | [M]+ (Molecular Ion) |

| 156 | [M-NH2]+ |

| 128 | [M-C(O)NH2]+ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, based on standard laboratory practices.

NMR Spectroscopy

A sample of the quinoline derivative (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) to a volume of 0.5-0.7 mL in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed into a thin pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm-1.

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized quinoline derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of quinoline derivatives.

Biological Activity and Signaling Pathways

Quinoline derivatives exhibit a wide range of biological activities, including anticancer and antimalarial properties. Several quinoline-4-carboxamide derivatives have been shown to induce apoptosis in cancer cells by disrupting lysosomal function and inhibiting autophagy.[1] The following diagram illustrates this proposed mechanism of action.

References

Potential Biological Targets of Quinoline-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a multitude of synthetic and natural compounds with a broad spectrum of biological activities. Its versatile structure has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of quinoline-based compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel quinoline-based therapeutics.

Anticancer Targets of Quinoline-Based Compounds

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through various mechanisms of action, including the inhibition of essential cellular processes like DNA replication and cell division.[1]

DNA Topoisomerases

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination.[1] Several quinoline-based compounds function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[1][2] They can be classified as either Topoisomerase I or Topoisomerase II inhibitors.

-

Topoisomerase I Inhibitors: These compounds stabilize the covalent complex between Topoisomerase I and DNA, leading to single-strand breaks. Camptothecin, a natural quinoline alkaloid, is a well-known example.[3]

-

Topoisomerase II Inhibitors: These agents interfere with the catalytic cycle of Topoisomerase II, resulting in double-strand DNA breaks. Many synthetic quinoline derivatives have been developed as potent Topoisomerase II inhibitors.[1][4]

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] Quinoline-based compounds have been successfully developed as inhibitors of various protein kinases.[6][7]

-

Receptor Tyrosine Kinases (RTKs): Quinoline derivatives have been shown to target several RTKs, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for quinoline-based inhibitors.[8][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by quinoline compounds can suppress angiogenesis, a critical process for tumor growth and metastasis.[8][9]

-

c-Met: This receptor is implicated in tumor invasion and metastasis, and several quinoline derivatives have shown potent inhibitory activity against it.[8][9]

-

-

Non-Receptor Tyrosine Kinases: Bosutinib, an FDA-approved drug, is a quinoline-based inhibitor of the Abl and Src kinases, used in the treatment of chronic myelogenous leukemia (CML).[8]

-

Serine/Threonine Kinases: Quinoline compounds also target serine/threonine kinases involved in critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, and quinoline derivatives have been developed as dual PI3K/mTOR inhibitors.[8][10]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets for anticancer therapies, and several quinoline-based CDK inhibitors have been reported.[5]

-

Aurora Kinases: These kinases are essential for mitosis, and their inhibition by quinoline compounds can lead to mitotic arrest and apoptosis.[5]

-

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[11] Several quinoline derivatives have been identified as tubulin polymerization inhibitors, acting at the colchicine binding site.[11][12][13] This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions.[3] Stabilization of G4 structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making them a novel target for anticancer drug design.[14] Indolo[3,2-c]quinoline derivatives have been shown to be potent and selective G4 stabilizers.[3]

Table 1: Anticancer Activity of Representative Quinoline-Based Compounds

| Compound Class | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 4,7-Disubstituted quinolines | Unknown | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [3] |

| 3-Quinoline derivatives | Unknown | MCF-7 | 29.8 - 40.4 | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Unknown | HL-60 | 19.88 (µg/ml) | [3] |

| Quinoline-chalcone derivative (12e) | Tubulin Polymerization | MGC-803 | 1.38 | [7] |

| Quinoline-chalcone derivative (12e) | Tubulin Polymerization | HCT-116 | 5.34 | [7] |

| Quinoline-chalcone derivative (12e) | Tubulin Polymerization | MCF-7 | 5.21 | [7] |

| Pyridin-2-one derivative (4c) | Tubulin Polymerization | K-562 (Leukemia) | 7.72 | [15] |

| Pyridin-2-one derivative (4c) | Tubulin Polymerization | HOP-92 (Lung Cancer) | 2.37 | [15] |

| Pyridin-2-one derivative (4c) | Tubulin Polymerization | SNB-75 (CNS Cancer) | 2.38 | [15] |

| Quinazoline-4-tetrahydroquinoline (4a4) | Tubulin Polymerization | Various | 0.0004 - 0.0027 | [12] |

| Novel Quinoline Derivative (91b1) | Downregulation of Lumican | Various | Not specified | [16] |

| Pyrazolo[4,3-f]quinoline (1M, 2E, 2P) | Topoisomerase I/IIα | NUGC-3 | < 8 | [4] |

Antimalarial Targets of Quinoline-Based Compounds

Quinolines have a long history in the fight against malaria, with quinine being one of the first effective treatments.[15] Synthetic quinolines like chloroquine and mefloquine have been mainstays of antimalarial therapy for decades.[17]

Heme Detoxification Pathway

The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization.[15][18] During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline-based drugs are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[18]

Other Potential Targets

While heme detoxification is the most well-established target, other potential mechanisms of action for quinoline antimalarials have been proposed, including:

-

Purine Nucleoside Phosphorylase: This enzyme is involved in the parasite's purine salvage pathway, and its inhibition could disrupt nucleic acid synthesis.[15]

-

Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in this transporter are a major cause of chloroquine resistance. Some newer quinoline derivatives are designed to overcome this resistance.[18]

-

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is essential for pyrimidine biosynthesis in the parasite.[18]

Table 2: Antimalarial Activity of Representative Quinoline-Based Compounds

| Compound/Derivative | Strain | IC50 | Reference |

| Bisquinolines | P. falciparum | 1 - 100 nM | [19] |

| 4-Aminoquinoline-isatin conjugate (16) | W2 (Chloroquine resistant) | 11.8 nM | [20] |

| 4-Aminoquinoline-isatin conjugate (17) | W2 (Chloroquine resistant) | 13.5 nM | [20] |

| Quinoline-5,8-dione derivative (31) | NF54 (Chloroquine sensitive) | 2.21 µM | [20] |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) pyrimidine-2,4-diamine (32) | D10 (Chloroquine sensitive) | 0.070 µM | [20] |

| 6-(4-(7-chloroquinolin-4-yl)piperazin-1-yl) pyrimidine-2,4-diamine (32) | Dd2 (Chloroquine resistant) | 0.157 µM | [20] |

| Quinine (QN) | P. falciparum (2019) | 18.10 ng/ml | [21] |

| Mefloquine (MQ) | P. falciparum | 22.9 nM | [21] |

| Chloroquine (CQ) | P. falciparum (2019) | 6.699 ng/ml | [21] |

Antibacterial Targets of Quinoline-Based Compounds

The quinolone and fluoroquinolone classes of antibiotics are synthetic compounds based on the quinoline ring system and are widely used to treat bacterial infections.[16]

Bacterial Type II Topoisomerases

The primary targets of quinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16][22] These enzymes are responsible for managing DNA supercoiling during replication. Quinolones inhibit the ligase activity of these topoisomerases, leading to the accumulation of DNA strand breaks and bacterial cell death.[16] DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in many Gram-positive bacteria.[16]

Other Potential Antibacterial Targets

While DNA gyrase and topoisomerase IV are the most well-characterized targets, some quinoline derivatives have been reported to have other antibacterial mechanisms, such as targeting the proton pump of ATP synthase.[23]

Table 3: Antibacterial Activity of Representative Quinoline-Based Compounds

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [6] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | [6] |

| Quinolone coupled hybrid (5d) | MRSA | 4 | [24] |

| Quinolone coupled hybrid (5d) | VRE | 16 | [24] |

| Quinoline derivative (11) | S. aureus | 6.25 | [13] |

| Quinoline derivative (24) | E. coli | 3.125 | [13] |

| Quinoline derivative (24) | S. aureus | 3.125 | [13] |

| Dihydrotriazine derivative (93a-c) | S. aureus & E. coli | 2 | [13] |

Neurological Targets of Quinoline-Based Compounds

Quinoline derivatives have shown promise in the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[25]

Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[26] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[21] Several quinoline-based compounds have been identified as potent and selective inhibitors of MAO-A or MAO-B.[21][26]

Cholinesterases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine.[27] A number of quinoline derivatives have been shown to be effective inhibitors of these enzymes.[25][27]

Metal Chelation and Amyloid-β/Tau Aggregation

The accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles of tau protein are pathological hallmarks of Alzheimer's disease.[28] Metal ions like copper, zinc, and iron are implicated in the aggregation of Aβ and tau. 8-hydroxyquinoline derivatives are known metal chelators and have been shown to bind to Aβ and tau aggregates, suggesting a potential therapeutic role in preventing or disrupting their formation.[28]

Table 4: Neuroprotective Activity of Representative Quinoline-Based Compounds

| Compound Class | Target | IC50 (µM) | Reference |

| Quinoline-8-sulfonamide (a5) | MAO-A | 0.59 | [5] |

| Quinoline-8-sulfonamide (a12) | MAO-B | 0.47 | [5] |

| Quinoline-8-sulfonamide (a11) | BChE | 0.58 | [5] |

| Quinoline-8-sulfonamide (a6) | AChE | 1.10 | [5] |

| Quinolylnitrone (QN 19) | hBChE | 0.00106 | [25] |

| Quinolylnitrone (QN 19) | hMAO-B | 4.46 | [25] |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline (6h) | AChE | 0.00365 | [27] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[1]

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the quinoline-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.[1]

-